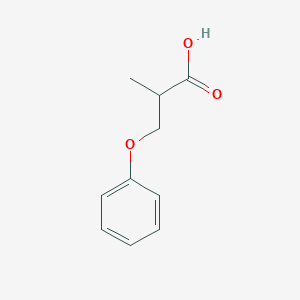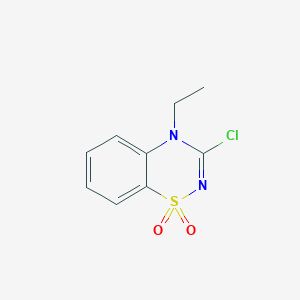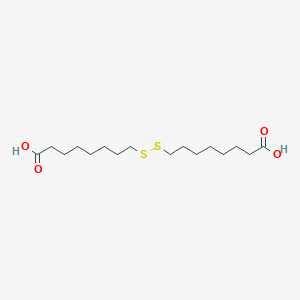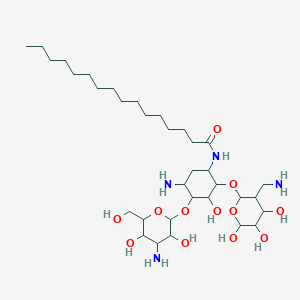
1-N-Palmitoylkanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Palmitoylkanamycin A, also known as PKA, is a synthetic aminoglycoside antibiotic. It is a modified version of kanamycin A, which is widely used in the treatment of bacterial infections. PKA has been developed to overcome the limitations of kanamycin A, such as its poor membrane permeability and susceptibility to bacterial resistance. PKA has shown promising results in various scientific research applications due to its unique properties.
Mechanism Of Action
1-N-Palmitoylkanamycin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome and interferes with the decoding of messenger RNA. This leads to the production of non-functional proteins and eventually causes bacterial cell death.
Biochemical And Physiological Effects
1-N-Palmitoylkanamycin A has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress and damage bacterial DNA. It also disrupts the bacterial cell membrane and increases its permeability. Moreover, 1-N-Palmitoylkanamycin A has been shown to affect the bacterial cell wall synthesis and inhibit its growth.
Advantages And Limitations For Lab Experiments
1-N-Palmitoylkanamycin A has several advantages and limitations for lab experiments. It has a broad-spectrum antibacterial activity and can be used to study various bacterial species. It is also relatively stable and easy to handle. However, 1-N-Palmitoylkanamycin A is expensive and not readily available in some regions. It also has limited solubility in water, which can affect its efficacy in some experiments.
Future Directions
There are several future directions for the use of 1-N-Palmitoylkanamycin A in scientific research. One potential application is the development of 1-N-Palmitoylkanamycin A-based antimicrobial agents for the treatment of bacterial infections. 1-N-Palmitoylkanamycin A can also be used as a tool to study bacterial resistance mechanisms and develop new strategies to overcome resistance. Moreover, 1-N-Palmitoylkanamycin A can be modified to improve its efficacy and reduce its toxicity. Overall, 1-N-Palmitoylkanamycin A has great potential for various scientific research applications and can contribute to the development of new antibiotics.
Synthesis Methods
1-N-Palmitoylkanamycin A can be synthesized by modifying kanamycin A through chemical reactions. The synthesis involves the coupling of kanamycin A with palmitic acid, which results in the formation of 1-N-Palmitoylkanamycin A. The process of synthesis is complex and requires expertise in organic chemistry. However, the availability of 1-N-Palmitoylkanamycin A has increased due to its commercial production by various pharmaceutical companies.
Scientific Research Applications
1-N-Palmitoylkanamycin A has been extensively studied for its potential applications in scientific research. It has been found to possess a broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria. 1-N-Palmitoylkanamycin A has also been shown to exhibit antifungal and antiviral activities. Moreover, 1-N-Palmitoylkanamycin A has been used as a tool to study bacterial protein synthesis and ribosomal function.
properties
CAS RN |
106190-43-6 |
|---|---|
Product Name |
1-N-Palmitoylkanamycin A |
Molecular Formula |
C34H66N4O12 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide |
InChI |
InChI=1S/C34H66N4O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(40)38-21-16-20(36)30(48-34-27(43)24(37)26(42)22(18-39)47-34)29(45)31(21)49-33-19(17-35)25(41)28(44)32(46)50-33/h19-22,24-34,39,41-46H,2-18,35-37H2,1H3,(H,38,40) |
InChI Key |
NGBPEBVLIMUTKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |
synonyms |
1-N-palmitoylkanamycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



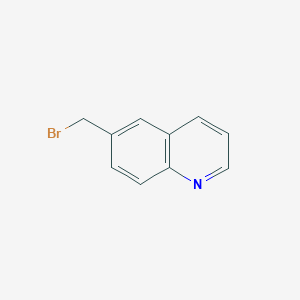
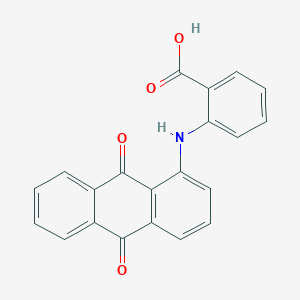
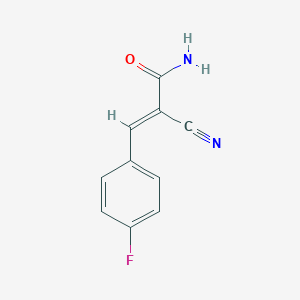
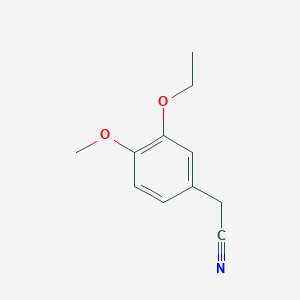
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
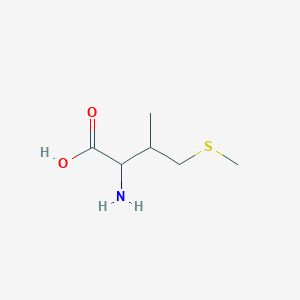
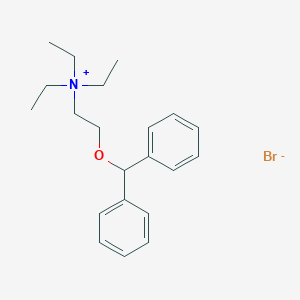
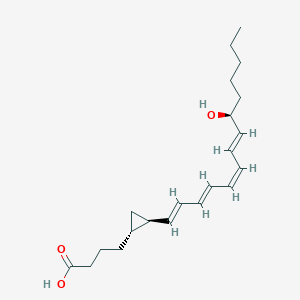
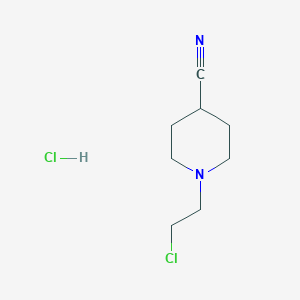
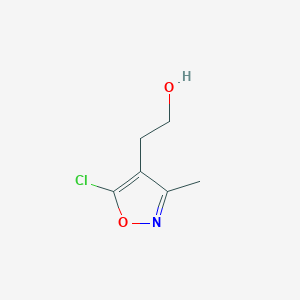
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
